

# Application Notes and Protocols: Dosimetry and Treatment Planning with Terbium-161 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-161 |           |
| Cat. No.:            | B1209772    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Terbium-161** ( $^{161}$ Tb) is an emerging radionuclide for targeted radionuclide therapy, showing great promise for treating a variety of cancers, including prostate cancer and neuroendocrine tumors.[1][2] Its unique decay characteristics, which include the emission of  $\beta^-$  particles, conversion electrons, and a significant cascade of Auger electrons, offer a therapeutic advantage over currently used radionuclides like Lutetium-177 ( $^{177}$ Lu).[1][3][4][5] This document provides detailed application notes and protocols for dosimetry and treatment planning with  $^{161}$ Tb-labeled radiopharmaceuticals to guide researchers and drug development professionals in this burgeoning field.

The primary advantage of <sup>161</sup>Tb lies in its emission of low-energy conversion and Auger electrons, which have a very short range in tissue (micrometer to nanometer scale).[3][4] This localized energy deposition is particularly effective for eradicating microscopic metastases and even single cancer cells, which are often responsible for disease relapse.[1][2][5] Dosimetric studies have shown that for small tumor volumes, <sup>161</sup>Tb can deliver a significantly higher absorbed dose compared to <sup>177</sup>Lu.[3][6]

# Physical and Nuclear Properties of Terbium-161



A clear understanding of the physical properties of <sup>161</sup>Tb is crucial for accurate dosimetry and treatment planning. The key decay characteristics are summarized in the table below.

| Property                          | Value                                                                      |  |
|-----------------------------------|----------------------------------------------------------------------------|--|
| Half-life                         | 6.95 days[1]                                                               |  |
| Primary Emissions                 | $\beta^-$ particles, Conversion Electrons, Auger Electrons[1]              |  |
| Mean β <sup>-</sup> Energy        | 154 keV[6]                                                                 |  |
| Gamma Emissions for SPECT Imaging | 48.9 keV (17%), 74.6 keV (10.2%)[7][8]                                     |  |
| Advantage over <sup>177</sup> Lu  | Higher emission of low-energy electrons for targeted cell killing[3][6][9] |  |

# **Dosimetry of Terbium-161 Radiopharmaceuticals**

Accurate dosimetry is paramount for effective and safe treatment planning. The emission of a complex spectrum of electrons from <sup>161</sup>Tb necessitates careful dosimetric modeling, especially at the cellular and subcellular levels.

# **Macroscopic Dosimetry**

For macroscopic dosimetry, the principles are similar to those for <sup>177</sup>Lu. Time-integrated activity in source organs is determined through sequential SPECT/CT imaging.[10][11] However, specific calibration factors for <sup>161</sup>Tb must be used for accurate quantification of activity.[10][12]

## **Microdosimetry and Cellular Dosimetry**

The therapeutic advantage of <sup>161</sup>Tb is most pronounced at the microscopic level. The high linear energy transfer (LET) of its Auger electrons results in dense ionization clusters, leading to complex and difficult-to-repair DNA damage when the radionuclide is internalized or in close proximity to the cell nucleus.[5]

Dosimetric Comparison: 161Tb vs. 177Lu



The following table summarizes key dosimetric comparisons between <sup>161</sup>Tb and <sup>177</sup>Lu from preclinical and simulation studies.

| Parameter                                             | Terbium-161                                     | Lutetium-177 | Reference |
|-------------------------------------------------------|-------------------------------------------------|--------------|-----------|
| Absorbed Dose Ratio (161Tb/177Lu) in Single Cells     | Higher, regardless of radionuclide distribution | Lower        | [6]       |
| Energy Deposition in<br>Small Volumes (10-<br>100 μm) | 2-3 times higher                                | Lower        | [3]       |
| Absorbed Dose to Tumor Tissue (per unit activity)     | ~40% higher                                     | Lower        | [13][14]  |
| Mean Absorbed Energy to Tumor Cells (in vitro)        | 3.2 - 4.2-fold higher                           | Lower        | [15]      |

# Experimental Protocols Production and Purification of Terbium-161

High-purity, no-carrier-added (n.c.a.) <sup>161</sup>Tb is essential for efficient radiolabeling. The most common production route involves the neutron irradiation of enriched Gadolinium-160 (<sup>160</sup>Gd) targets.[16][17][18]

Protocol: Purification of <sup>161</sup>Tb from Irradiated <sup>160</sup>Gd Target

- Target Dissolution: Dissolve the irradiated ¹60Gd₂O₃ target in a suitable acid (e.g., HCl or HNO₃).[16]
- Chromatographic Separation:
  - Method: Cation exchange chromatography is a widely used method.[17]
  - Stationary Phase: Sykam cation exchange resin or similar.[17]







- $\circ$  Mobile Phase: α-hydroxyisobutyric acid (α-HIBA) solution at a specific pH (e.g., 0.13 M α-HIBA, pH 4.5).[17]
- Elution: Elute the column and collect the <sup>161</sup>Tb fraction, which separates from the bulk
   <sup>160</sup>Gd target material.

#### Quality Control:

- Radionuclidic Purity: Assess using gamma-ray spectrometry to identify and quantify any radioactive impurities.[17]
- Radiochemical Purity: Determine using radio-TLC or radio-HPLC to ensure <sup>161</sup>Tb is in the desired chemical form (e.g., <sup>161</sup>TbCl<sub>3</sub>).[17]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. theranos.care [theranos.care]
- 2. Terbium-161 | NRG PALLAS [nrgpallas.com]
- 3. Terbium-161: A New Frontier in Targeted Radionuclide Therapy Light Medical Ltd [lightmedical.co.uk]
- 4. openmedscience.com [openmedscience.com]
- 5. isotopia-global.com [isotopia-global.com]

### Methodological & Application





- 6. Radiation doses from 161Tb and 177Lu in single tumour cells and micrometastases -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Replacing Lu-177 with Tb-161 in DOTA-TATE and PSMA-617 therapy: potential dosimetric implications for activity selection PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of terbium as a first step towards high purity terbium-161 for medical applications RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 17. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. 161Tb [prismap.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosimetry and Treatment Planning with Terbium-161 Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#dosimetry-and-treatment-planning-with-terbium-161-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com